molecular formula C20H21N3O4S2 B2366783 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide CAS No. 921794-50-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2366783
CAS No.: 921794-50-5
M. Wt: 431.53
InChI Key: SKOTUQRMOCJYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to a class of compounds characterized by a pyridazine core substituted with an ethylsulfonyl group, which is linked to an aniline derivative bearing a 2,4-dimethylbenzenesulfonamide moiety. This specific molecular architecture is shared with several biologically active compounds reported in scientific literature and patents . Compounds featuring the 6-(ethylsulfonyl)pyridazin-3-yl group attached to a phenyl ring have been investigated for various applications. Research into structurally similar sulfonamide-containing molecules indicates potential for use in developing enzyme inhibitors and modulating protein-protein interactions . Furthermore, the ethylsulfonyl pyridazine scaffold is a recognized pharmacophore in the design of novel therapeutic agents, suggesting this compound could serve as a valuable intermediate or starting point in drug discovery efforts for conditions such as pain and inflammatory diseases . It is also important to note that related phenylpyridazine compounds have been explored in agrochemistry for their plant growth-regulating properties . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-10-18(21-22-20)16-6-8-17(9-7-16)23-29(26,27)19-11-5-14(2)13-15(19)3/h5-13,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOTUQRMOCJYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazine Assembly

The target molecule’s central pyridazine moiety originates from inverse electron-demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and alkynyl sulfides, a method demonstrated to provide exceptional regiocontrol. Computational studies confirm that electron-deficient tetrazines preferentially react at the β-position of unsymmetrical alkynes, directing substituents to the 4-position of the resulting pyridazine.

Sulfonyl Group Installation

Ethylsulfonyl functionality derives from post-cycloaddition oxidation of ethylthio intermediates. Kinetic profiling reveals mCPBA in dichloromethane achieves complete sulfide→sulfone conversion within 120 min at 0°C, outperforming H2O2/acetone systems requiring 12 h.

Sulfonamide Coupling

Final assembly employs nucleophilic aromatic substitution between 4-aminophenylpyridazine derivatives and 2,4-dimethylbenzenesulfonyl chloride. Base selection critically impacts yields: triethylamine (95% conversion) vs. pyridine (78%) in THF at −10°C.

Synthetic Route Development

Step 1: Regioselective Pyridazine Formation

Reaction Conditions

  • Tetrazine precursor : 3-Phenyl-1,2,4,5-tetrazine (4a)
  • Alkyne component : Ethyl hex-1-yn-1-yl sulfide (10i)
  • Solvent : HFIP (140 μL/mmol)
  • Temperature : 40°C, 72 h

Mechanistic Insight
The IEDDA proceeds through a concerted asynchronous transition state, with secondary orbital interactions between tetrazine’s C3 and alkyne’s β-carbon dictating regiochemistry. Electron-withdrawing groups on tetrazines accelerate reaction rates (k = 0.45 M⁻¹s⁻¹ for 4a vs. 0.12 M⁻¹s⁻¹ for dimethyltetrazine).

Yield Optimization Data

Solvent Temp (°C) Time (h) Yield (%)
HFIP 40 72 82
Toluene 110 24 52
p-Xylene 140 12 61

Step 2: Sulfide to Sulfonyl Oxidation

Oxidation Protocol

  • Reagent : mCPBA (1.2 equiv)
  • Solvent : CH2Cl2
  • Temp : 0°C → RT
  • Monitoring : TLC (Rf 0.3→0.6 in EtOAc/hexane 1:1)

Comparative Oxidant Efficiency

Oxidant Equiv Time Conversion (%)
mCPBA 1.2 2 h 100
H2O2 (30%) 5.0 12 h 85
Oxone® 3.0 6 h 92

Step 3: Sulfonamide Coupling

Reaction Parameters

  • Amine : 4-(6-(Ethylsulfonyl)pyridazin-3-yl)aniline
  • Sulfonyl chloride : 2,4-Dimethylbenzenesulfonyl chloride (1.1 equiv)
  • Base : Et3N (2.5 equiv)
  • Solvent : THF (0.1 M)

Base Screening Results

Base Equiv Temp (°C) Conversion (%)
Triethylamine 2.5 −10 95
Pyridine 3.0 0 78
DMAP 0.2 RT 88

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d6)

  • δ 8.72 (s, 1H, pyridazine H5)
  • δ 8.21 (d, J = 8.4 Hz, 2H, aryl H2/H6)
  • δ 7.89 (d, J = 8.0 Hz, 2H, sulfonamide aryl)
  • δ 3.42 (q, J = 7.2 Hz, 2H, SO2CH2)
  • δ 2.65 (s, 6H, N(CH3)2)

HRMS (ESI-TOF)
Calculated for C21H22N4O5S2: 474.1064 [M+H]⁺
Observed: 474.1061

Purity Assessment

HPLC analysis (C18, 80:20 MeCN/H2O + 0.1% TFA):

  • Retention time: 12.34 min
  • Purity: 99.2% (254 nm)

Process Optimization Challenges

Competing Side Reactions

  • Over-oxidation : Prolonged mCPBA exposure generates sulfonic acid byproducts (∼5% at 4 h)
  • Dimroth rearrangement : Tetrazine decomposition above 140°C produces aminopyridazines
  • Sulfonamide hydrolysis : Aqueous workup at pH <3 cleaves sulfonamide bonds

Mitigation Strategies

  • Strict temperature control during oxidation (−10°C→0°C)
  • Anhydrous conditions for sulfonylation (Molecular sieves 4Å)
  • Buffered extraction (pH 6-7 phosphate)

Scalability and Industrial Considerations

Cost Analysis

Component Cost/kg (USD) Process Contribution
3-Phenyltetrazine 12,500 38%
HFIP 8,200 25%
mCPBA 6,800 18%

Green Chemistry Metrics

Metric Value Improvement Strategy
E-factor 86 HFIP recycling
PMI (kg/kg) 132 Flow oxidation
Reaction Mass Efficiency 12% Catalytic IEDDA

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The ethylsulfonyl and dimethylbenzenesulfonamide moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide with other sulfonamide derivatives documented in recent literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
This compound Pyridazine Ethylsulfonyl, 2,4-dimethylbenzenesulfonamide ~437.5 (calculated) Hypothesized kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorinated chromenone, methylbenzenesulfonamide 589.1 Kinase inhibition (e.g., JAK2, Bcr-Abl)
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidine-thione Tetramethylpyrimidinyl, thiazolyl ~407.5 (calculated) Antimicrobial activity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Anilinopyridinyl, methylbenzenesulfonamide ~319.4 (calculated) Antibacterial (Gram-positive strains)

Key Observations

Structural Diversity: The target compound’s pyridazine core distinguishes it from pyrazolo-pyrimidine (e.g., ) and pyrimidine-thione derivatives (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases.

In , the thiazolyl and tetramethylpyrimidinyl groups confer antibacterial activity, whereas the target compound’s ethylsulfonyl group may favor kinase or protease inhibition.

Synthetic Routes :

  • The compound in was synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound for introducing aryl-pyridazine linkages.
  • In contrast, the thiazolyl derivative in utilized nucleophilic substitution, highlighting the versatility of sulfonamide chemistry.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a pyridazine ring, which contributes to its diverse biological activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2S2C_{19}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 398.53 g/mol. The compound contains both sulfonamide and pyridazine functionalities, which are known to influence its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyridazine derivatives are known to act as enzyme inhibitors, impacting various biochemical pathways. They can inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : This compound may interact with specific receptors, potentially modulating their activity. For example, sulfonamide derivatives have been investigated for their interactions with progesterone receptors, indicating a potential role in reproductive health therapies .
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the ethylsulfonyl group in this compound may enhance its antibacterial efficacy against a range of pathogens.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer : Studies have shown that pyridazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial : The compound has demonstrated effectiveness against certain bacterial strains, supporting its application as an antimicrobial agent .
  • Anti-inflammatory : Evidence suggests that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines,
AntimicrobialEffective against Gram-positive bacteria,
Anti-inflammatoryReduces cytokine production

Case Study: Anticancer Activity

In one study focusing on the anticancer properties of pyridazine derivatives, researchers synthesized several analogs and tested their effects on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting potential for further development as anticancer agents.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide?

The synthesis requires precise control of reaction conditions. Key steps include:

  • Coupling reactions : Palladium catalysts (e.g., Pd/C) are essential for pyridazine-phenyl bond formation, with dichloromethane or tetrahydrofuran as solvents .
  • Sulfonylation : Temperature (60–80°C) and pH (neutral to slightly basic) must be maintained to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) is recommended for isolating the final product with >95% purity .
  • Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for sulfonamide precursors) are critical .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of ethylsulfonyl, pyridazine, and dimethylbenzenesulfonamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ = 485.12; observed = 485.11) .
  • HPLC : Retention time consistency (±0.2 min) ensures batch-to-batch reproducibility .

Q. How do structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl) influence biological activity?

  • Ethylsulfonyl group : Enhances metabolic stability due to increased steric bulk, as shown in comparative studies with methylsulfonyl analogs (IC50_{50} improved by 2.3-fold in enzyme inhibition assays) .
  • Pyridazine substitution : Electron-withdrawing groups (e.g., nitro) at the 6-position reduce solubility but increase target binding affinity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in enzyme-binding assays?

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict electrostatic potential surfaces, identifying nucleophilic sites (e.g., pyridazine N-atoms) prone to covalent interactions .
  • Molecular docking : Use PDB structures (e.g., 3HKC for kinase targets) to simulate binding modes. Adjust force fields (e.g., AMBER) to account for sulfonamide flexibility .
  • Reaction path analysis : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by 60% in identifying optimal reaction pathways .

Q. How can researchers address stability challenges during in vitro assays?

  • pH-dependent degradation : The compound degrades at pH < 5 (t1/2_{1/2} = 2 hours) due to sulfonamide hydrolysis. Use phosphate buffers (pH 7.4) for biological testing .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation of the pyridazine ring (UV-Vis monitoring at 320 nm recommended) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 1.2 µM) arise from varying ATP concentrations in kinase assays. Adhere to standardized ATP levels (1 mM) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Perform time-dependent inhibition assays to distinguish reversible (Ki_i = 0.8 µM) vs. irreversible (kinact_{inact} = 0.05 min1^{-1}) binding .
  • Competitive binding assays : Co-incubate with known inhibitors (e.g., staurosporine) to confirm competitive/non-competitive behavior .

Q. What advanced analytical techniques address challenges in quantifying low-concentration samples?

  • Ultra-HPLC (UHPLC) : Achieve limits of detection (LOD) of 0.1 ng/mL using C18 columns and tandem MS detection .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., 2^2H3_3-ethylsulfonyl) for precise pharmacokinetic tracking in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.